4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate
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Overview
Description
4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate is a fluorinated organic compound with a sulfonate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate typically involves the introduction of a fluoranesulfonate group to the 4-amino-2-(propan-2-yl)phenyl structure. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: This method involves the substitution of a leaving group with a fluoranesulfonate group under basic conditions.
Electrophilic Addition: This method involves the addition of a fluoranesulfonate group to an aromatic ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Batch Processing: This method involves the production of the compound in batches, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)phenyl fluoranesulfonate
- 4-Amino-2-(methyl)phenyl fluoranesulfonate
- 4-Amino-2-(ethyl)phenyl fluoranesulfonate
Uniqueness
4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate is unique due to its specific fluoranesulfonate functional group and its isopropyl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C9H12FNO3S |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-amino-1-fluorosulfonyloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H12FNO3S/c1-6(2)8-5-7(11)3-4-9(8)14-15(10,12)13/h3-6H,11H2,1-2H3 |
InChI Key |
LDWBWXPKLBWQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)OS(=O)(=O)F |
Origin of Product |
United States |
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